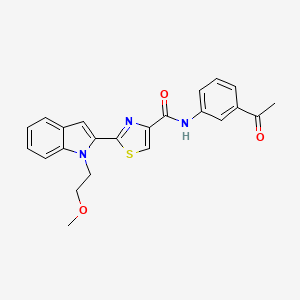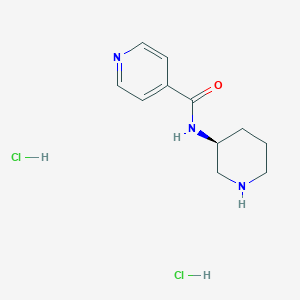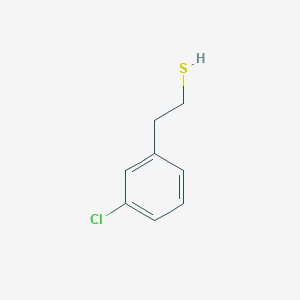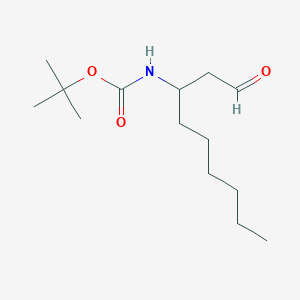
N-Boc-(+/-)-3-aminononanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Boc-(+/-)-3-aminononanal” is a compound that involves the use of a Boc-protected amine. The Boc (tert-butyl carbamate) group is a common protecting group used in organic synthesis, particularly for amines and amino acids . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
Synthesis Analysis
The synthesis of N-Boc-protected amines involves the reaction of amines with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst . This process can be conducted under solvent-free conditions and at room temperature . The catalyst can be recovered and reused for the same protocol .
Molecular Structure Analysis
The Boc group is stable towards most nucleophiles and bases . The X-ray structure of Boc-protected amines has been determined, and it has been found that the Boc-N bond lengths are longer than in non-Boc-protected amines .
Chemical Reactions Analysis
The Boc group can be cleaved under anhydrous acidic conditions . The reaction of Boc-protected amines with various reagents has been studied, and it has been found that these reactions can go to completion without the formation of any side-products within 24 hours .
Applications De Recherche Scientifique
Native Chemical Ligation
N-Boc amino acids are utilized in native chemical ligation, a technique for peptide synthesis. For instance, the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine enables native chemical ligation at phenylalanine, facilitating the synthesis of peptides like LYRAMFRANK. This method showcases the compatibility with reactive side chains and the ability to ligate amino acids other than glycine (Crich & Banerjee, 2007).
N-tert-Butoxycarbonylation of Amines
N-Boc is a critical moiety for protecting groups in peptide synthesis due to its resistance to racemization. The N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate, catalyzed by commercially available heteropoly acid H3PW12O40, demonstrates an efficient and environmentally benign method for producing N-Boc-protected amines. This process is vital for Merrifield’s solid-phase peptide synthesis (Heydari et al., 2007).
Chiral Auxiliaries in Asymmetric Synthesis
1,3-Oxazolidines derived from enantiomerically pure β-amino alcohols, protected as N-Boc-2-acyl- and -2-alkenyloxazolidines, serve as chiral inductors for the stereoselective transformation of prostereogenic bonds. The Boc group plays a significant role in these transformations by contributing to the efficiency of the chemistry through its bulkiness and chelating properties (Agami & Couty, 2004).
Solid Phase Synthesis of Polyamides
N-Boc protected amino acids are essential for the solid-phase synthesis of DNA-binding polyamides. This methodology allows for the synthesis of complex polyamides with specific DNA-binding affinities and sequence specificities, demonstrating the versatility of N-Boc amino acids in creating sophisticated molecular architectures (Baird & Dervan, 1996).
Visible Light Photocatalysis
N-Boc compounds have also found applications in material science, such as in the synthesis of N-doped (BiO)2CO3 hierarchical hollow microspheres (N-BOC) for efficient visible light photocatalytic removal of NO in air. The synthesis process and the resulting material's photocatalytic performance demonstrate the potential of N-Boc compounds in environmental applications (Dong et al., 2013).
Safety And Hazards
Orientations Futures
Future research directions could involve the development of more efficient and sustainable methods for the synthesis and deprotection of Boc-protected amines . For example, the use of solid acid catalysts for N-Boc deprotection has been explored, offering a more sustainable and efficient method for this process .
Propriétés
IUPAC Name |
tert-butyl N-(1-oxononan-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-5-6-7-8-9-12(10-11-16)15-13(17)18-14(2,3)4/h11-12H,5-10H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVKPIHJWVLOSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-(+/-)-3-aminononanal | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


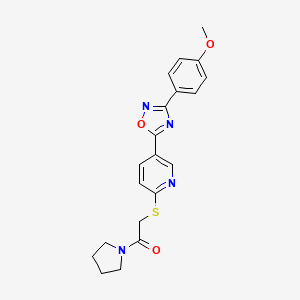
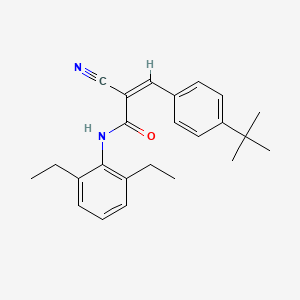
![2-(((3-chlorobenzyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2864245.png)
![4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2864246.png)
![3-(4-Methoxyphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2864249.png)
![5-Chloro-2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide](/img/structure/B2864250.png)

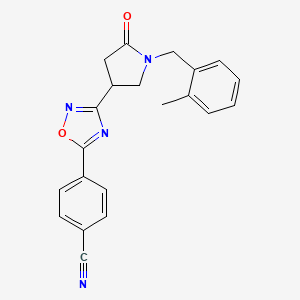
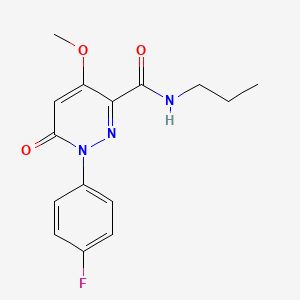
![(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2864257.png)
